Sarecycline Hydrochloride

説明

Sarecycline Hydrochloride is a substituted tetracycline compound used for the treatment of bacterial infections and neoplasms . It is specifically designed for the treatment of acne and was approved by the FDA for the treatment of inflammatory lesions of non-nodular moderate to severe acne vulgaris .

Synthesis Analysis

The process for synthesizing sarecycline involves several steps as outlined in U.S. Patent 8,513,223 B2 and U.S. Patent 9,255,068 B2 . Asymmetric synthesis, which involves the conversion of an achiral starting material into a chiral product, is emphasized in the methods used for synthesizing FDA-approved chiral drugs .

Molecular Structure Analysis

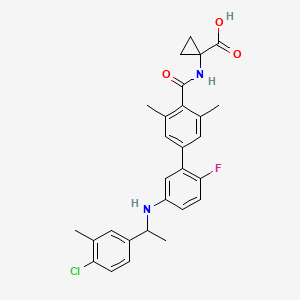

The molecular formula of Sarecycline Hydrochloride is C24H30ClN3O8 . Its average mass is 523.963 Da and its monoisotopic mass is 523.172119 Da .

Chemical Reactions Analysis

Sarecycline is a ribosomal protein inhibitor of the tetracycline class that displays potent activity against P. acnes and other Gram-positive bacteria in vitro . It also has demonstrated anti-inflammatory effects in vitro .

Physical And Chemical Properties Analysis

Sarecycline Hydrochloride is a semi-synthetic derivative of tetracycline that exhibits the necessary antibacterial activity against relevant pathogens that cause acne vulgaris . It also possesses a low propensity for resistance development in such pathogens and a narrower, more specific spectrum of antibacterial activity .

科学的研究の応用

Antibacterial Mechanism

Sarecycline Hydrochloride is a narrow-spectrum, third-generation tetracycline-class antibiotic . It has demonstrated activity against clinically relevant Gram-positive bacteria but shows reduced activity against Gram-negative bacteria . It interacts with bacterial ribosomes to block translation and prevent antibiotic resistance . Specifically, it reduces Staphylococcus aureus DNA and protein synthesis with limited effects on RNA, lipid, and bacterial wall synthesis .

Treatment of Acne

The Food and Drug Administration (FDA) has approved Sarecycline Hydrochloride for treating moderate-to-severe acne . Its unique C7 moiety structure and antibacterial properties make it effective against acne-causing bacteria .

Inhibition of P-glycoprotein

Sarecycline Hydrochloride inhibits p-glycoprotein in vitro . This property may increase concentrations of drugs that are p-glycoprotein substrates. Therefore, dosage reduction and toxicity monitoring may be required if these agents are used in combination .

Anti-inflammatory Effects

In addition to its antibacterial properties, Sarecycline Hydrochloride has demonstrated anti-inflammatory effects in vitro . This makes it potentially useful in treating conditions where inflammation plays a key role .

Osteoinductive Therapies

Recent research has suggested the potential of Sarecycline Hydrochloride in osteoinductive therapies . It has been found to stimulate osteogenesis, allowing its repurposing for different clinical applications . In vitro and ex vivo assessments have shown that human bone marrow-derived mesenchymal stromal cells (hBMSCs) cultured with Sarecycline Hydrochloride presented a significantly increased metabolic activity .

Modulation of Wnt, Hedgehog, and Notch Signaling Pathways

Sarecycline Hydrochloride has been found to modulate Wnt, Hedgehog, and Notch signaling pathways . This modulation substantiates its potential use in therapies envisaging the enhancement of bone healing/regeneration .

作用機序

- Sarecycline is a tetracycline antibiotic primarily used to treat inflammatory lesions of non-nodular moderate to severe acne vulgaris .

- Specifically, it exhibits increased stabilization on the bacterial 70S ribosome, blocking tRNA accommodation and potently inhibiting mRNA translation .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

As with other drugs in the tetracycline class, sarecycline can cause teratogenic effects . It should not be used by pregnant women or taken by breastfeeding women because of the risk of adverse effects on infant bone and tooth development . In animal studies, sarecycline decreases spermatogenesis at high doses, and decreased fertility may occur in men taking sarecycline . Sarecycline could make you sunburn more easily. Avoid sunlight or tanning beds .

特性

IUPAC Name |

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O8.ClH/c1-26(2)18-13-8-11-7-12-10(9-27(3)35-4)5-6-14(28)16(12)19(29)15(11)21(31)24(13,34)22(32)17(20(18)30)23(25)33;/h5-6,11,13,18,28-29,32,34H,7-9H2,1-4H3,(H2,25,33);1H/t11-,13-,18-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPBDCKZLBSHOI-FIPJBXKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027925 | |

| Record name | Sarecycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sarecycline Hydrochloride | |

CAS RN |

1035979-44-2 | |

| Record name | Sarecycline Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035979442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarecycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1035979-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SARECYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36718856JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does Sarecycline Hydrochloride work against acne?

A1: Sarecycline Hydrochloride exerts its action through two main mechanisms []:

- Antibacterial Activity: It targets Cutibacterium acnes (formerly Propionibacterium acnes), an anaerobic Gram-positive bacterium heavily implicated in acne lesion development []. Sarecycline exhibits potent antibacterial activity against this bacterium.

- Anti-inflammatory Effects: Similar to other tetracyclines used in acne treatment, Sarecycline Hydrochloride also possesses anti-inflammatory properties, further contributing to its efficacy in managing acne vulgaris [].

Q2: What makes Sarecycline Hydrochloride different from other tetracyclines in terms of its antibacterial spectrum?

A2: Unlike broad-spectrum tetracyclines, Sarecycline Hydrochloride demonstrates lower potency against aerobic Gram-negative bacilli and anaerobic bacteria commonly found in the intestinal microbial flora []. This targeted antibacterial spectrum minimizes disruption to the gut microbiome, potentially leading to fewer off-target adverse effects compared to broader-spectrum alternatives [].

Q3: Are there analytical methods available to quantify Sarecycline Hydrochloride in pharmaceutical formulations?

A3: Yes, researchers have developed and validated a stability-indicating High-Performance Liquid Chromatography (HPLC) method to estimate Sarecycline Hydrochloride levels in tablet formulations []. This method utilizes a C18 column and a mobile phase consisting of 0.1M Na2PO4 and Acetonitrile (50:50 v/v) []. The method demonstrated suitability for stability studies and can be employed for accurate quantification of Sarecycline Hydrochloride in pharmaceutical dosage forms [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide](/img/structure/B610631.png)